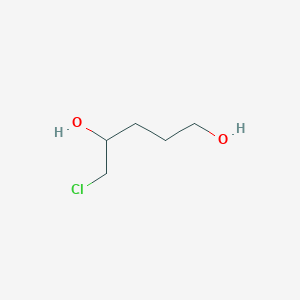
5-Chloro-1,4-pentanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-1,4-pentanediol is an organic compound with the molecular formula C5H11ClO2 It is a chlorinated diol, meaning it contains both hydroxyl (-OH) groups and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Chloro-1,4-pentanediol can be synthesized through several methods. One common approach involves the chlorination of pentane-1,4-diol. This reaction typically uses chlorine gas (Cl2) in the presence of a radical initiator, such as ultraviolet light or a peroxide, to facilitate the substitution of a hydrogen atom with a chlorine atom .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and controlled chlorination. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-1,4-pentanediol undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: NaOH, KOtBu, or other nucleophiles.
Major Products:
Oxidation: Aldehydes or ketones.
Reduction: Pentane-1,4-diol.
Substitution: Various substituted pentane-1,4-diols depending on the nucleophile used.
Scientific Research Applications
5-Chloro-1,4-pentanediol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of polymers and other materials where chlorinated diols are required.
Mechanism of Action
The mechanism by which 5-Chloro-1,4-pentanediol exerts its effects depends on the specific reaction it undergoes. For example:
Oxidation: The hydroxyl groups are converted to carbonyl groups through the transfer of oxygen atoms from the oxidizing agent.
Reduction: The chlorine atom and hydroxyl groups are reduced to form a diol through the transfer of hydrogen atoms from the reducing agent.
Substitution: The chlorine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism.
Comparison with Similar Compounds
Pentane-1,4-diol: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
5-Bromopentane-1,4-diol: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and the types of reactions it undergoes.
5-Iodopentane-1,4-diol: Contains an iodine atom, making it more reactive in nucleophilic substitution reactions compared to its chlorine and bromine analogs.
Uniqueness: 5-Chloro-1,4-pentanediol is unique due to the presence of both hydroxyl groups and a chlorine atom, which allows it to participate in a wide range of chemical reactions. Its reactivity and versatility make it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C5H11ClO2 |
|---|---|
Molecular Weight |
138.59 g/mol |
IUPAC Name |
5-chloropentane-1,4-diol |
InChI |
InChI=1S/C5H11ClO2/c6-4-5(8)2-1-3-7/h5,7-8H,1-4H2 |
InChI Key |
XFIIZVMUSDFILM-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(CCl)O)CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













